Calmodulin from bovine testes

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Calmodulin from bovine testes is a calcium-binding protein that plays a crucial role in various cellular processes. It is involved in intracellular calcium homeostasis, cell proliferation, smooth muscle contraction, microtubular function, exocytotic secretion of cellular products, and cell motility . Calmodulin contains many acidic amino acids and lacks cysteine, hydroxyproline, and tryptophan, which allows for reversible binding of calcium ions and a flexible tertiary structure for interaction with various calmodulin-regulated proteins .

Méthodes De Préparation

Calmodulin from bovine testes is typically purified using calcium-dependent affinity chromatography. The protein is extracted from bovine testes and then subjected to a series of purification steps to obtain a highly pure form . Aqueous solutions of calmodulin at 1 mg/mL in solvents such as saline or 0.1 M Tris-HCl, pH 7.5, remain active at 2–8°C for 1-2 days or can be frozen for up to one week . If there are difficulties with solubility, small aliquots of concentrated base (e.g., 1 M NaOH) may be used to help dissolve the material .

Analyse Des Réactions Chimiques

Calmodulin undergoes various chemical reactions, primarily involving calcium binding. The protein has four calcium-binding sites, designated I, II, III, and IV, with sites III and IV having a higher affinity for calcium than sites I and II . Upon calcium binding, calmodulin undergoes a conformational change that exposes hydrophobic regions involved in enzyme binding . Common reagents used in these reactions include calcium chloride (CaCl2) and ethylene glycol tetraacetic acid (EGTA) to remove calcium ions . Major products formed from these reactions include activated enzymes such as ATPase, calmodulin kinases, phosphorylase kinase, cyclic nucleotide phosphodiesterase, adenylate cyclase, NADPH oxidase, and myosin light chain kinase .

Applications De Recherche Scientifique

Calmodulin from bovine testes has a wide range of scientific research applications:

Mécanisme D'action

Calmodulin exerts its effects by binding to calcium ions, which induces a conformational change that exposes hydrophobic regions involved in enzyme binding . This binding activates numerous target proteins involved in various cellular processes, including regulation of plant metabolism, phytohormone signaling, ion transport, protein folding, protein phosphorylation, and dephosphorylation . In neurons, calcium-activated calmodulin helps regulate glutamate receptors, modulate proteins in signaling pathways, and regulate voltage-gated calcium channels activity . Calmodulin also mediates ryanodine receptor activation by cyclic ADP-ribose and is involved in intracellular calcium homeostasis .

Comparaison Avec Des Composés Similaires

Calmodulin is a member of the EF-hand family of calcium-binding proteins, which includes other proteins such as troponin C and parvalbumin . These proteins share a similar structure and function, but calmodulin is unique in its ability to bind and activate a wide variety of target proteins involved in diverse cellular processes . Other similar compounds include phosphodiesterase 3’:5’-cyclic nucleotide activator and calcium-dependent regulator protein .

Propriétés

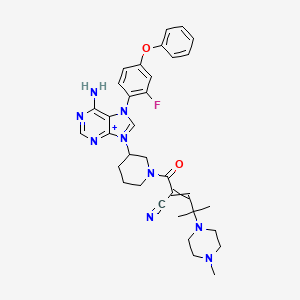

Formule moléculaire |

C34H39FN9O2+ |

|---|---|

Poids moléculaire |

624.7 g/mol |

Nom IUPAC |

2-[3-[6-amino-7-(2-fluoro-4-phenoxyphenyl)purin-9-ium-9-yl]piperidine-1-carbonyl]-4-methyl-4-(4-methylpiperazin-1-yl)pent-2-enenitrile |

InChI |

InChI=1S/C34H39FN9O2/c1-34(2,42-16-14-40(3)15-17-42)19-24(20-36)33(45)41-13-7-8-25(21-41)43-23-44(30-31(37)38-22-39-32(30)43)29-12-11-27(18-28(29)35)46-26-9-5-4-6-10-26/h4-6,9-12,18-19,22-23,25H,7-8,13-17,21H2,1-3H3,(H2,37,38,39)/q+1 |

Clé InChI |

LPWPEJBLPDGWSR-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C=C(C#N)C(=O)N1CCCC(C1)[N+]2=CN(C3=C(N=CN=C32)N)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N6CCN(CC6)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-6-(4,4,10,13,14-pentamethyl-3,7-dioxo-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl)hept-2-enal](/img/structure/B13401795.png)

![4-(Ethoxymethoxy)-1-methylidene-2-(2-methylpropylidene)cyclohexane;4-ethoxy-1-methylidene-2-(2-methylpropylidene)cyclohexane;3-(2-hydroxyethylidene)-4-methylidenecyclohexan-1-ol;1-methylidene-4-(2-methylidenebutyl)-2-(2-methylpropylidene)cyclohexane;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] propanoate;[4-methylidene-3-(2-methylpropylidene)cyclohexyl] prop-2-enoate](/img/structure/B13401848.png)

![2-[6-[[5-chloro-2-(3,5-dimethylpiperidin-1-yl)pyrimidin-4-yl]amino]-1-methyl-2-oxoquinolin-3-yl]oxy-N-methylacetamide](/img/structure/B13401861.png)

![tetrasodium;2-[[7'-[[bis(carboxylatomethyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B13401899.png)